molecular formula C30H28O12 B1661732 6''-p-Coumaroylprunin CAS No. 94392-49-1

6''-p-Coumaroylprunin

Cat. No.: B1661732
CAS No.: 94392-49-1
M. Wt: 580.5 g/mol
InChI Key: PLORCKNHUZJPKH-PTROEBSBSA-N
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Preparation Methods

The synthesis of 6’'-p-Coumaroylprunin typically involves the esterification of prunin with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques .

  • Synthetic Route

      Starting Materials: Prunin and p-coumaric acid.

      Catalyst: Acidic or basic catalysts can be used.

      Solvent: Common solvents include methanol, ethanol, or water.

      Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete esterification.

  • Industrial Production

      Extraction: The compound is extracted from plant materials using solvents like acetone or ethanol.

      Purification: The crude extract is purified using column chromatography to isolate 6’'-p-Coumaroylprunin.

Chemical Reactions Analysis

6’'-p-Coumaroylprunin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

      Products: Oxidized derivatives of 6’'-p-Coumaroylprunin.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Carried out in anhydrous solvents like tetrahydrofuran or ethanol.

      Products: Reduced forms of the compound, such as dihydro derivatives.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Typically carried out in organic solvents under reflux conditions.

      Products: Substituted derivatives of 6’'-p-Coumaroylprunin.

Mechanism of Action

The biological activities of 6’'-p-Coumaroylprunin are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

6’'-p-Coumaroylprunin is unique among flavonoid glycosides due to the presence of the p-coumaroyl group. Similar compounds include:

In comparison, 6’'-p-Coumaroylprunin exhibits a unique combination of antioxidant and enzyme inhibitory properties, making it a valuable compound for various applications.

Properties

CAS No.

94392-49-1

Molecular Formula

C30H28O12

Molecular Weight

580.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22?,24-,27-,28+,29-,30-/m1/s1

InChI Key

PLORCKNHUZJPKH-PTROEBSBSA-N

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O

melting_point

164-166°C

96686-70-3

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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